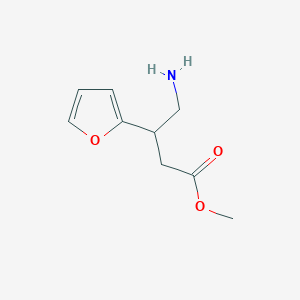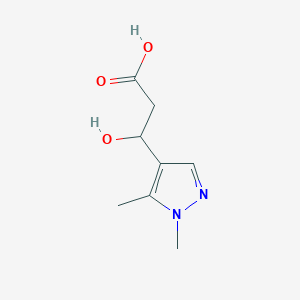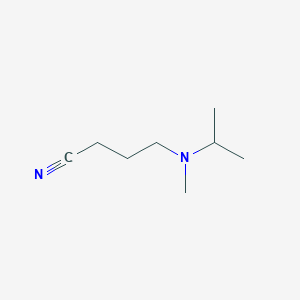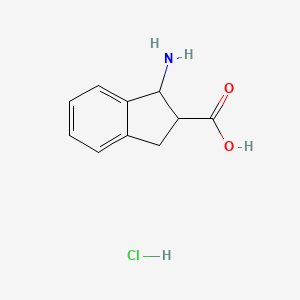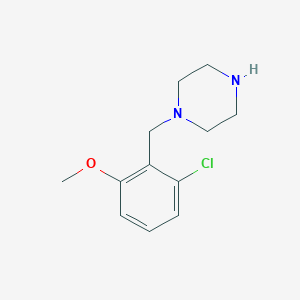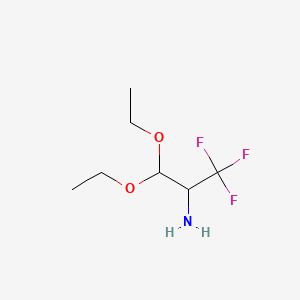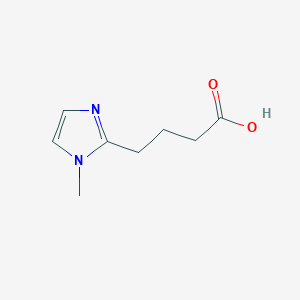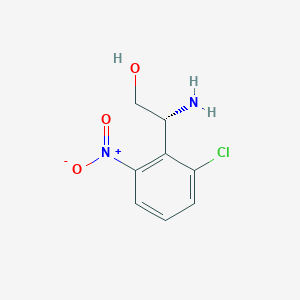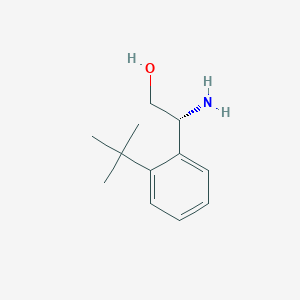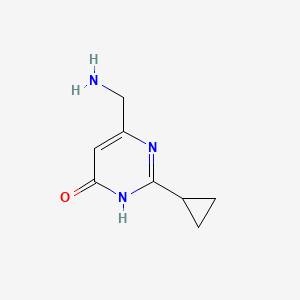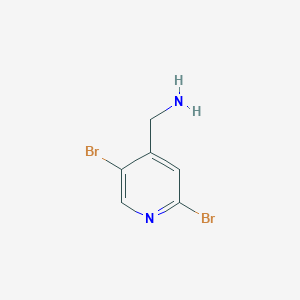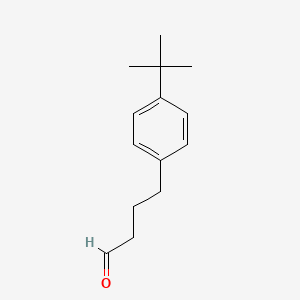![molecular formula C16H17NO B13607727 3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
3-[3-(Benzyloxy)phenyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Benzyloxy)phenyl]azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes such as microwave irradiation for cyclocondensation reactions in an alkaline aqueous medium . The use of electrocatalytic intramolecular hydroamination of allylic sulfonamides has also been reported to provide azetidines in good yields .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like DIBAL-H.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: DIBAL-H (Diisobutylaluminum hydride) is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and polar nitrogen atom make it a reactive intermediate in various chemical reactions . The compound can undergo C(sp3)–H amination, leading to the formation of functionalized azetidines .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different reactivity due to the presence of a carbonyl group.
Uniqueness
3-[3-(Benzyloxy)phenyl]azetidine is unique due to its specific substitution pattern and the presence of a benzyloxy group, which imparts distinct chemical and physical properties compared to other azetidines .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)azetidine |
InChI |
InChI=1S/C16H17NO/c1-2-5-13(6-3-1)12-18-16-8-4-7-14(9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |
InChI Key |
LELFHYOBKOOGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
